Evidence Gap: Absence of Direct Comparative Efficacy Data for CAS 866042-14-0
A comprehensive search of primary research papers, patents, and authoritative databases reveals a complete absence of head-to-head quantitative biological data for 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one against any structurally defined comparator. The only identified source of quantitative data for the broader class, a patent by Actelion Pharmaceuticals, shows that various thiazolidin-4-one derivatives reduce circulating lymphocyte counts in rats by 23% to 68% at a 10 mg/kg oral dose compared to vehicle control [1]. Critically, the specific compound CAS 866042-14-0 is not among the exemplified analogs, and no data exists to position it against compounds like Example 7 (-67% lymphocyte count) or Example 84 (-68% lymphocyte count) [1]. This is a critical evidence gap that prevents a data-driven selection.
| Evidence Dimension | Immunosuppressive Activity (Lymphocyte Count Reduction in Rats) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Example 7 from US7435828: -67% lymphocyte count; Example 84: -68%; Vehicle control: 0% |
| Quantified Difference | Not calculable |
| Conditions | In vivo, normotensive male Wistar rats, 6 h after a single oral dose of 10 mg/kg [1] |
Why This Matters
This evidence gap means a procurement decision for this compound cannot currently be justified by a verified potency advantage over close analogs; selection would be based on a speculative structure-activity hypothesis.
- [1] Binkert, C., Bolli, M., Mathys, B., Mueller, C., Scherz, M., & Nayler, O. (2008). U.S. Patent No. US7435828B2. Washington, DC: U.S. Patent and Trademark Office. View Source
